

# Chemical structure and properties of nalfurafine hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nalfurafine hydrochloride*

Cat. No.: B1663626

[Get Quote](#)

## An In-depth Technical Guide to Nalfurafine Hydrochloride

**Nalfurafine hydrochloride** is a potent and selective kappa-opioid receptor (KOR) agonist. It was the first selective KOR agonist to be approved for clinical use and is primarily marketed in Japan for the treatment of uremic pruritus in individuals with chronic kidney disease undergoing hemodialysis[1]. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used in its characterization.

## Chemical Structure and Physicochemical Properties

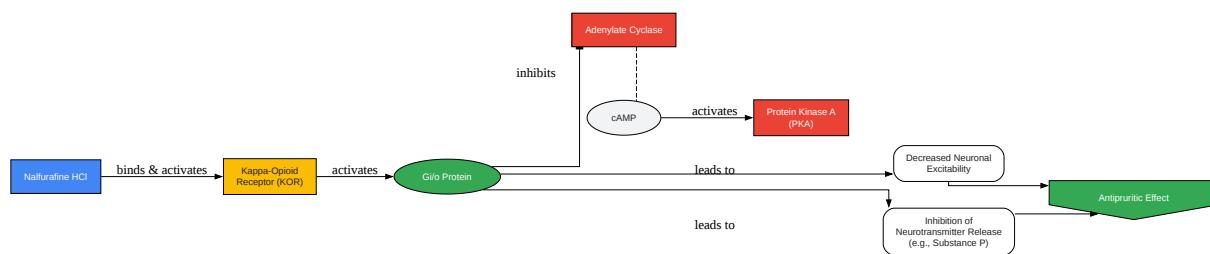
**Nalfurafine hydrochloride** is a derivative of the opioid antagonist naltrexone[1][2]. Its unique chemical structure distinguishes it from other KOR agonists[1].

IUPAC Name: (2E)-N-[(5 $\alpha$ ,6 $\beta$ )-17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]-3-(3-furyl)-N-methylacrylamide hydrochloride[1]

Chemical Formula: C<sub>28</sub>H<sub>32</sub>N<sub>2</sub>O<sub>5</sub> · HCl[3][4]

Molecular Weight: 513.0 g/mol [4]

| Property                       | Value                                                                    | Reference                               |
|--------------------------------|--------------------------------------------------------------------------|-----------------------------------------|
| CAS Number                     | 152658-17-8                                                              | <a href="#">[1]</a>                     |
| PubChem CID                    | 6445230                                                                  | <a href="#">[1]</a>                     |
| Melting Point                  | 207-217 °C                                                               | <a href="#">[5]</a> <a href="#">[6]</a> |
| Solubility                     | DMF: 10 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.3 mg/ml, PBS (pH 7.2): 5 mg/ml | <a href="#">[4]</a>                     |
| Topological Polar Surface Area | 86.4 Å <sup>2</sup>                                                      | <a href="#">[7]</a>                     |
| Hydrogen Bond Donor Count      | 2                                                                        | <a href="#">[7]</a>                     |
| Hydrogen Bond Acceptor Count   | 6                                                                        | <a href="#">[7]</a>                     |
| Rotatable Bond Count           | 5                                                                        | <a href="#">[7]</a>                     |


## Pharmacological Properties and Mechanism of Action

Nalfurafine is a highly potent and selective full agonist of the κ-opioid receptor (KOR)[\[1\]](#). Its primary mechanism of action involves the activation of KORs, which are G protein-coupled receptors (GPCRs)[\[8\]](#)[\[9\]](#). This activation triggers a cascade of intracellular signaling pathways.

Upon binding to the KOR, nalfurafine induces a conformational change that leads to the activation of intracellular G-proteins. This results in the inhibition of adenylate cyclase, which in turn reduces the production of cyclic adenosine monophosphate (cAMP)[\[8\]](#). The decrease in cAMP levels leads to reduced neuronal excitability and the inhibition of neurotransmitter release[\[8\]](#). Specifically, KOR activation by nalfurafine has been shown to inhibit the release of substance P and other neuropeptides involved in the transmission of itch signals[\[8\]](#).

Interestingly, nalfurafine exhibits atypical properties as a KOR agonist. It may act as a biased agonist, preferentially activating certain downstream signaling pathways over others[\[1\]](#). Some studies suggest it favors the G-protein-mediated pathway, which is associated with its

therapeutic effects, over the  $\beta$ -arrestin-mediated pathway, which is often linked to adverse effects[10].



[Click to download full resolution via product page](#)

**Figure 1: Nalfurafine Hydrochloride Signaling Pathway.**

| Receptor           | Binding Affinity (Ki)                                  | Functional Activity (EC50)                      | Reference |
|--------------------|--------------------------------------------------------|-------------------------------------------------|-----------|
| Kappa ( $\kappa$ ) | 75 pM                                                  | 25 pM                                           | [1]       |
| Mu ( $\mu$ )       | Weak partial agonist activity with much lower affinity | No in vivo indications of agonism or antagonism | [1]       |
| Delta ( $\delta$ ) | No significant activity                                | No significant activity                         | [11]      |

## Pharmacokinetics

**Nalfurafine hydrochloride** is orally active and centrally acting[1]. Its pharmacokinetic profile has been studied in hemodialysis patients.

| Parameter       | Single Dose<br>(2.5 $\mu$ g) | Single Dose<br>(5 $\mu$ g) | Repeated<br>Dose (2.5 $\mu$<br>g/day for 12<br>days) | Repeated<br>Dose (5 $\mu$<br>g/day for 12<br>days) | Reference |
|-----------------|------------------------------|----------------------------|------------------------------------------------------|----------------------------------------------------|-----------|
| Tmax (hours)    | 4.25                         | 3                          | 4.14                                                 | 3.86                                               | [11]      |
| Cmax<br>(pg/mL) | 3.15                         | 6.51                       | 5.70                                                 | 10.25                                              | [11]      |
| t1/2 (hours)    | 14.21                        | 14.03                      | 25.33                                                | 28.34                                              | [11]      |

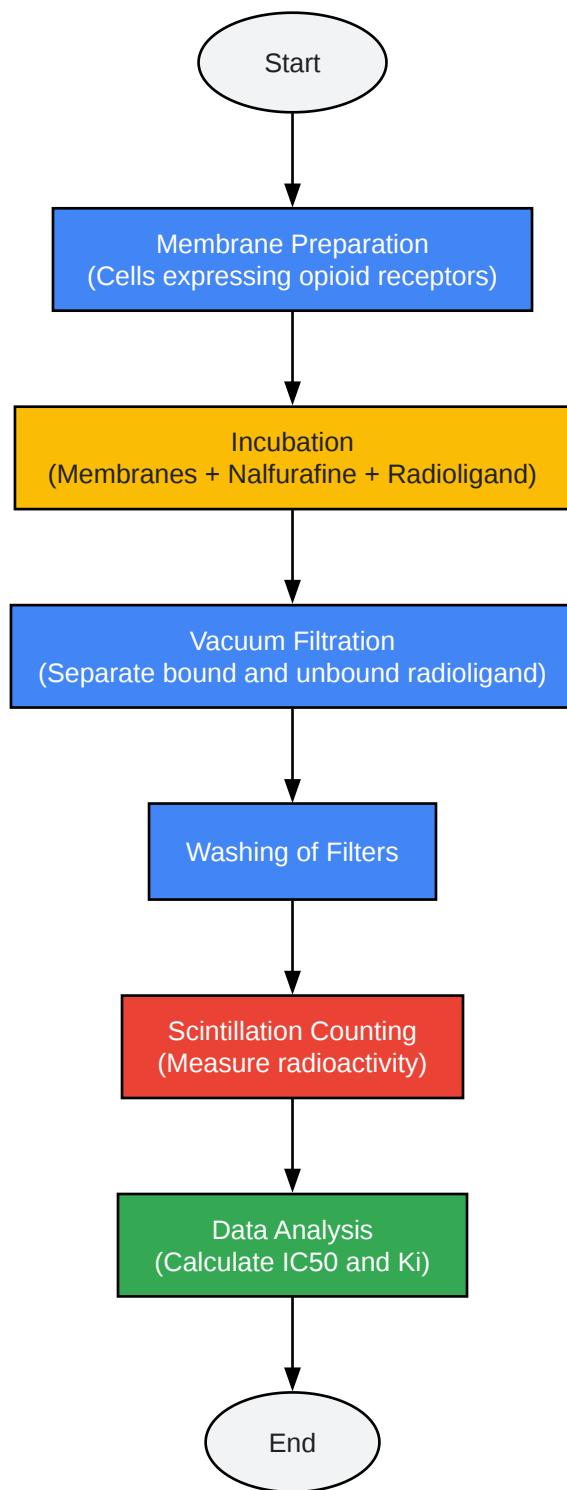
Metabolism of **nalfurafine hydrochloride** primarily involves decyclopropylmethylation, with cytochrome P450 3A4 (CYP3A4) being the major enzyme responsible[12][13]. It is also a substrate for P-glycoprotein (P-gp) but does not inhibit P-gp-mediated transport[12][13].

## Experimental Protocols

Nalfurafine is synthesized from naltrexone in a multi-step process. A general synthetic scheme involves:

- Reductive amination of naltrexone with methylamine under catalytic hydrogenation conditions.
- Subsequent acylation with 3(E)-(3-furyl) acryloyl chloride[5].
- The final compound as a free base is dissolved in anhydrous methanol, and a solution of HCl in methanol is added to form the hydrochloride salt[14].




[Click to download full resolution via product page](#)

**Figure 2:** General Synthesis Workflow for Nalfurafine HCl.

Competitive radioligand binding assays are employed to determine the binding affinity and selectivity of nalfurafine for opioid receptors[14].

General Protocol:

- Membrane Preparation: Cell membranes from Chinese hamster ovary (CHO) cells expressing the desired opioid receptor (KOR, MOR, or DOR) are homogenized in a cold lysis buffer and pelleted by centrifugation. The final pellet is resuspended in an assay binding buffer[14][15].
- Assay Incubation: The assay is typically performed in 96-well plates. To each well, the cell membrane preparation, a competing test compound (nalfurafine), and a radioligand solution (e.g., [<sup>3</sup>H]diprenorphine for KOR and DOR, [<sup>3</sup>H]naloxone for MOR) are added[14]. The plates are incubated to allow for binding equilibrium to be reached[15].
- Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with an ice-cold wash buffer[15].
- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter[15].
- Data Analysis: The concentration of the competitor that displaces 50% of the specific binding of the radioligand ( $IC_{50}$ ) is determined. The  $IC_{50}$  value is then converted to the inhibition constant ( $K_i$ ), which represents the binding affinity of the competitor for the receptor[16]. The  $K_i$  is calculated using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + ([L]/K_d))$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant[15].



[Click to download full resolution via product page](#)

**Figure 3:** Workflow for a Radioligand Binding Assay.

A stability-indicating HPLC method can be used for the quantitative determination of **nalfurafine hydrochloride**.

General Method:

- Column: A common choice is a C18 column (e.g., BDS Hypersil C18, 250 x 4.6 mm, 5 $\mu$ m particle size)[17].
- Mobile Phase: A mixture of a buffer (e.g., 5 mM sodium acetate buffer, pH 5.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 40:60, v/v)[17].
- Flow Rate: Typically around 1 ml/min[17].
- Detection: UV detection at a specific wavelength (e.g., 210 nm)[17].

This method allows for the separation and quantification of nalfurafine from its potential degradation products[17].

## Clinical Use and Safety

**Nalfurafine hydrochloride** is approved for the treatment of refractory pruritus in patients undergoing hemodialysis or with chronic liver disease[12][13]. Clinical trials have demonstrated its efficacy in reducing itching within the first week of treatment, with effects persisting for up to 52 weeks[12][13]. The most common adverse drug reactions are generally mild and include insomnia, constipation, somnolence, and dizziness[18]. Importantly, long-term studies have not shown evidence of physical or psychological dependence[12][13].

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nalfurafine - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]

- 3. GSRS [precision.fda.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Nalfurafine | 152658-17-8 [chemicalbook.com]
- 6. Nalfurafine | 152658-17-8 [amp.chemicalbook.com]
- 7. Nalfurafine | C28H32N2O5 | CID 6445230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]
- 9. Nalfurafine Hydrochloride, a  $\kappa$ -Opioid Receptor Agonist, Induces Melanophagy via PKA Inhibition in B16F1 Cells | MDPI [mdpi.com]
- 10. Evaluation of the Intracellular Signaling Activities of  $\kappa$ -Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and  $\beta$ -Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Profiles of Nalfurafine Hydrochloride for the Treatment of Pruritus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Post-marketing surveillance study of the safety and efficacy of nalfurafine hydrochloride (Remitch® capsules 2.5  $\mu$ g) in 3,762 hemodialysis patients with intractable pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of nalfurafine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1663626#chemical-structure-and-properties-of-nalfurafine-hydrochloride>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)